N-propylhydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
627-38-3 |
|---|---|
Molecular Formula |
C3H9NO |
Molecular Weight |
75.11 g/mol |
IUPAC Name |
N-propylhydroxylamine |
InChI |
InChI=1S/C3H9NO/c1-2-3-4-5/h4-5H,2-3H2,1H3 |
InChI Key |
OMXHKVKIKSASRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNO |
Origin of Product |
United States |
Synthetic Methodologies for N Propylhydroxylamine and Its Analogues
Alkylation Approaches for N-Substituted Hydroxylamines
Alkylation methods involve the introduction of an alkyl group, in this case, a propyl group, onto a hydroxylamine (B1172632) or a protected hydroxylamine derivative. These approaches offer a direct way to form the carbon-nitrogen bond.
Direct N-Alkylation of Hydroxylamine
The direct alkylation of hydroxylamine with an alkylating agent, such as a propyl halide, can lead to the formation of N-propylhydroxylamine. However, this method is often complicated by the potential for multiple alkylations, yielding mixtures of N-monoalkylated, N,N-dialkylated, and O-alkylated products. thieme-connect.demdpi.com The reactivity of both the nitrogen and oxygen atoms in hydroxylamine makes controlling the selectivity a significant challenge. wikipedia.org Despite this, direct alkylation can be successful under specific conditions, particularly with bulky alkyl halides. thieme-connect.de For instance, the reaction of hydroxylamine with certain chloromethyl- or iodomethyl-substituted heterocycles has been shown to produce the corresponding N-substituted hydroxylamines regioselectively. thieme-connect.de
Alkylation of O,N-Diprotected Hydroxylamines
To overcome the challenges of poor selectivity in direct alkylation, a common strategy is to use hydroxylamine derivatives where both the oxygen and nitrogen atoms are protected. thieme-connect.degoogle.com This approach allows for a more controlled synthesis of N-monosubstituted hydroxylamines. thieme-connect.de The protecting groups can be chosen to allow for selective deprotection later in the synthetic sequence. For example, O,N-diprotected hydroxylamines can be alkylated with organic halides. thieme-connect.de This method avoids the formation of undesirable side products that can diminish the yield in direct alkylation. thieme-connect.de
A related strategy involves the N-alkylation of O-benzylhydroxylamine or O-(4-methoxybenzyl)hydroxylamine with N-(bromoalkyl)phthalimides. Subsequent hydrazinolysis and then hydrogenolysis or acidolysis of the resulting O,N-disubstituted hydroxylamines provides access to N-alkylhydroxylamines. thieme-connect.de
Alkylation of N-(Benzyloxy)-4-toluenesulfonamide
A specific and effective method for synthesizing N-substituted hydroxylamines involves the alkylation of N-(benzyloxy)-4-toluenesulfonamide. thieme-connect.dethieme.de This substrate, which can be prepared from O-benzyl hydroxylamine and tosyl chloride, provides a stable and reactive platform for N-alkylation. drugfuture.com The tosyl group acts as a good leaving group in subsequent steps, and the benzyl (B1604629) group can be removed by hydrogenolysis to yield the desired N-alkylhydroxylamine. This method has been utilized in the synthesis of various compounds, including 3-(N-hydroxyamino)propylphosphonic acid, where N-(benzyloxy)-p-toluenesulfonamide is alkylated with 1,3-dibromopropane. drugfuture.com Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. acs.orgacs.orgresearchgate.net
Stereoselective and Enantioselective Alkylation Strategies
For the synthesis of chiral N-substituted hydroxylamines, stereoselective and enantioselective alkylation strategies are employed. These methods are crucial for the preparation of enantiomerically pure compounds, which are often required for biological applications.
Recent advancements have focused on developing catalytic systems that can control the stereochemical outcome of the alkylation reaction. For example, palladium-catalyzed carboetherification reactions of N-butenyl hydroxylamine derivatives have been developed for the stereoselective synthesis of isoxazolidines, which are precursors to 1,3-amino alcohols. nih.govresearchgate.net Similarly, one-pot stereoselective synthesis of 2-acylaziridines and 2-acylpyrrolidines from N-(propargylic)hydroxylamines has been achieved using a combination of silver and copper catalysts. nih.gov Photocatalytic methods have also emerged for the stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via a Heck-type alkylation of enamides with N-trifluoroethyl hydroxylamine reagents. rsc.org
Reductive Synthesis Routes
Reductive methods offer an alternative pathway to N-alkylated hydroxylamines, typically starting from nitro compounds or oximes. These reactions involve the reduction of a nitrogen-containing functional group to the hydroxylamine oxidation state.
Catalytic Hydrogenation of Nitro Compounds
The catalytic hydrogenation of nitroalkanes is a well-established method for the preparation of N-alkylhydroxylamines. epo.orgscribd.com For the synthesis of this compound, 1-nitropropane (B105015) is hydrogenated in the presence of a suitable catalyst. google.comacs.org
A common catalyst for this transformation is palladium on carbon (Pd/C). google.comacs.org The reaction is typically carried out in a two-phase liquid system consisting of aqueous sulfuric acid and an immiscible organic solvent. google.com The use of iron, nickel, or cobalt cations has been shown to improve the conversion of nitroalkanes to N-alkylhydroxylamine sulfates, especially when using recovered palladium catalysts. google.com Another process describes the catalytic hydrogenation of nitroalkanes to the N-alkylhydroxylamine free base in the absence of transition metal ions and acid, resulting in a storage-stable product. google.com
The conditions for the hydrogenation, such as hydrogen pressure, temperature, and solvent, can be optimized to maximize the yield of the desired N-alkylhydroxylamine and minimize the over-reduction to the corresponding primary amine. google.comgoogle.com For instance, the hydrogenation of 1-nitropropane to N-n-propylhydroxylamine has been successfully demonstrated using these methods. google.comacs.org
Table 1: Summary of
| Methodology | Sub-Method | Starting Materials | Key Reagents/Catalysts | Products | References |
| Alkylation Approaches | Direct N-Alkylation of Hydroxylamine | Hydroxylamine, Propyl halide | Base | This compound (and byproducts) | thieme-connect.demdpi.comwikipedia.org |
| Alkylation of O,N-Diprotected Hydroxylamines | O,N-Diprotected hydroxylamine, Alkyl halide | Base | N-Alkyl-O,N-diprotected hydroxylamine | thieme-connect.degoogle.com | |
| Alkylation of N-(Benzyloxy)-4-toluenesulfonamide | N-(Benzyloxy)-4-toluenesulfonamide, Propyl halide | Base | N-Propyl-N-(benzyloxy)-4-toluenesulfonamide | thieme-connect.dethieme.dedrugfuture.com | |
| Stereoselective and Enantioselective Alkylation | Unsaturated hydroxylamines, Enamides | Pd catalysts, Ag/Cu catalysts, Photocatalysts | Chiral N-substituted hydroxylamine derivatives | nih.govresearchgate.netnih.govrsc.org | |
| Reductive Synthesis Routes | Catalytic Hydrogenation of Nitro Compounds | 1-Nitropropane | Pd/C, H₂, H₂SO₄ (optional) | This compound | epo.orgscribd.comgoogle.comacs.orggoogle.com |
Hydrogenation of Nitroalkanes (e.g., 1-Nitropropane)
The selective synthesis of N-alkylhydroxylamines can be achieved through the hydrogenation of nitroalkanes using supported palladium catalysts. molaid.comnih.gov For instance, this compound can be produced by the hydrogenation of 1-nitropropane. A patented process describes the formation of N-n-propylhydroxylamine by substituting 1-nitropropane for nitromethane (B149229) in a specific hydrogenation procedure. google.com This process can be conducted in a two-phase liquid system comprising aqueous sulfuric acid and an immiscible organic solvent, which helps in the formation of the N-alkylhydroxylamine sulfate (B86663) salt. google.com Another patent details a method for producing N-(1-propyl)hydroxylamine hydrochloride in an 80% yield from the hydrogenation of 1-nitropropane. google.com
Catalyst Systems and Reaction Conditions (e.g., Platinum-based)
Platinum-based catalysts are frequently employed for the hydrogenation of nitro compounds. iitm.ac.innih.gov The selective hydrogenation of nitroaromatics to N-aryl hydroxylamines can be effectively carried out using supported platinum catalysts, such as Pt/SiO2, under a hydrogen atmosphere. rsc.org The addition of small quantities of amines and dimethyl sulfoxide (B87167) (DMSO) is crucial; amines enhance the conversion of nitroaromatics, while DMSO prevents the over-reduction of hydroxylamines to anilines. rsc.org
For the hydrogenation of nitroalkanes to N-alkylhydroxylamines, palladium catalysts are also highly effective. google.com A process using a 5% palladium on carbon catalyst has been described for the hydrogenation of various nitroalkanes, including 1-nitropropane, to their corresponding N-alkylhydroxylamines. google.com The reaction conditions often involve a two-phase system of aqueous sulfuric acid and an organic solvent like toluene, with the reaction proceeding at elevated pressure and controlled temperature. google.com Another patented method utilizes a palladium on alumina (B75360) (Pd/Al2O3) catalyst for the hydrogenation of nitroalkanes in an inert solvent, such as methanol, in the absence of inorganic acids and transition metal ions to produce a storage-stable N-alkylhydroxylamine. google.com
The table below summarizes findings from various studies on the hydrogenation of nitroalkanes.
| Nitroalkane | Catalyst | Product | Yield | Reference |
| 1-Nitropropane | 5% Pd/C | N-n-propylhydroxylamine | - | google.com |
| 1-Nitropropane | 3% Pt/C | N-(1-propyl)hydroxylamine hydrochloride | 80% | google.com |
| 2-Nitropropane | 5% Pd/Al2O3 | N-isopropylhydroxylamine | >95% selectivity | google.com |
| Nitromethane | 5% Pd/C | N-methylhydroxylamine sulfate | ~92% | google.com |
| Nitroethane | 5% Pd/C | N-ethylhydroxylamine | - | google.com |
Reduction of Oximes
The reduction of oximes, which are formed from the reaction of aldehydes or ketones with hydroxylamine, is another versatile method for preparing N-substituted hydroxylamines. thieme-connect.debyjus.com This approach offers a pathway to a wide range of hydroxylamine derivatives.
Application of Borohydride (B1222165) and Cyanoborohydride Reagents
Sodium borohydride (NaBH4) on its own is generally not reactive enough to reduce oximes. scispace.com However, its reactivity can be significantly enhanced by combining it with various additives. scispace.comshirazu.ac.ir For instance, the NaBH4/ZrCl4 system supported on Al2O3 can efficiently reduce aldoximes and ketoximes to their corresponding amines rapidly at room temperature under solvent-free conditions. scispace.com
Sodium cyanoborohydride (NaBH3CN) is a superior and selective reducing agent for converting a variety of oximes into N-alkylhydroxylamines. thieme-connect.de This reagent is particularly useful for preparing N-alkylhydroxylamines that are building blocks for bioactive compounds by reducing the corresponding oximes at pH 3 in ethanol (B145695). thieme-connect.de For example, N-(1-cyclopropylethyl)hydroxylamine has been synthesized from 1-cyclopropylethanone oxime in 66% yield using this method. thieme-connect.de Similarly, adamantylhydroxylamines and other tricyclic hydroxylamines have been produced in excellent yields from the corresponding oximes using sodium cyanoborohydride. thieme-connect.de
Reductions Using Pyridine–Borane Complexes
Pyridine–borane (Py·BH3) is a readily available reagent that smoothly reduces oximes to N-substituted hydroxylamines without affecting other functional groups like esters, cyano, nitro, halides, and amides. thieme-connect.de The reaction is typically carried out in the presence of an acid, such as aqueous HCl, in a solvent like ethanol. thieme-connect.dersc.org This method has been successfully used to synthesize various N-benzylhydroxylamines and other polyfunctional hydroxylamines in excellent yields. thieme-connect.de For example, N-(4-phenylbutan-2-yl)hydroxylamine was prepared from 4-phenylbutan-2-one oxime with a 92% yield using pyridine-borane. thieme-connect.de
The table below presents examples of oxime reductions to hydroxylamines.
| Oxime | Reagent | Product | Yield | Reference |
| 4-Phenylbutan-2-one oxime | Pyridine–borane/HCl | N-(4-Phenylbutan-2-yl)hydroxylamine | 92% | thieme-connect.de |
| 1-Cyclopropylethanone oxime | Sodium cyanoborohydride | N-(1-Cyclopropylethyl)hydroxylamine | 66% | thieme-connect.de |
| Adamantanone oxime | Sodium cyanoborohydride | 2-Adamantylhydroxylamine | Quantitative | thieme-connect.de |
| Benzaldehyde oxime | Benzyltriethylammonium borohydride | N-Benzylhydroxylamine | 95% | thieme-connect.de |
Reductive Conversion of Nitroarenes to N-Arylhydroxylamines
The selective reduction of nitroarenes is a common and convenient method for obtaining N-arylhydroxylamines, which are valuable intermediates in the synthesis of biologically active molecules. acs.org A variety of reducing agents and catalytic systems have been developed for this transformation.
One environmentally benign method involves the use of zinc dust in a CO2/H2O system under mild conditions, which can produce N-arylhydroxylamines with high selectivity and yields ranging from 88% to 99%. rsc.org For example, the reduction of nitrobenzene (B124822) to N-phenylhydroxylamine proceeds with an 88% yield at 25 °C. rsc.org
Another approach is the selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. acs.orgnih.govorganic-chemistry.org This method utilizes light and methylhydrazine in the absence of any catalyst or additives, offering a broad scope, excellent functional-group tolerance, and high yields. acs.orgnih.gov This protocol has been successfully applied to the conversion of antibiotics like azomycin (B20884) and chloramphenicol (B1208) to their bioactive hydroxylamine forms. nih.gov
Catalytic hydrogenation is also widely used. Platinum on carbon (Pt/C) can catalyze the hydrogenation of nitrobenzene to N-phenylhydroxylamine in the presence of dimethyl sulfoxide (DMSO). mdpi.com Supported platinum catalysts, such as Pt/SiO2, have also been used to hydrogenate various substituted nitroaromatics to the corresponding N-aryl hydroxylamines in excellent yields (up to 99%) at room temperature under a hydrogen atmosphere. rsc.org The key to this high selectivity is the addition of small amounts of amines and DMSO. rsc.org
Oxidative Preparation from Amines
The direct oxidation of primary amines to N-substituted hydroxylamines is a less common but still viable synthetic route. The N-oxidation of amines can be mediated by biological systems, such as the cytochrome P-450 system in rat liver microsomes. nih.gov For example, the N-hydroxylation of 2-methyl-1-phenyl-2-propylamine (phentermine) to N-(2-methyl-1-phenyl-2-propyl)hydroxylamine has been demonstrated using reconstituted systems containing purified cytochromes P-450. nih.gov The formed hydroxylamine can then be further oxidized. nih.gov
The reaction of n-propylamine with nitrous acid (HNO2) is known to produce n-propyl alcohol, not this compound. doubtnut.com
Addition Reactions to Unsaturated Systems
The formation of N-alkylhydroxylamines through the addition of hydroxylamine to unsaturated carbon-carbon bonds or strained ring systems represents a direct and atom-economical approach. The reactivity of the substrate is a key determinant in the success of these methods.
Hydroxylamine Addition to Activated Carbon–Carbon Double Bonds
The conjugate or Michael-type addition of hydroxylamine to carbon-carbon double bonds activated by electron-withdrawing groups (EWGs) is a fundamental method for synthesizing substituted hydroxylamines. In this reaction, hydroxylamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system. This approach is particularly effective for substrates such as α,β-unsaturated nitro compounds, esters, and sulfones. thieme-connect.de
The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine onto the electrophilic β-carbon of the activated alkene. The resulting intermediate is then protonated to yield the N-substituted hydroxylamine product. The choice of solvent and base can be crucial for achieving good yields and selectivity, as side reactions such as O-alkylation or double addition can occur. While the direct addition of hydroxylamine can sometimes lead to mixtures, the addition of N-substituted hydroxylamines to Michael acceptors is a well-established method that often proceeds with high stereospecificity. thieme-connect.deacs.org For instance, the addition of N-alkylhydroxylamines to α,β-unsaturated nitro compounds or sulfones can provide N,N-dialkylhydroxylamines as single diastereomers. thieme-connect.de This principle extends to the synthesis of primary N-alkylhydroxylamines where hydroxylamine itself is the nucleophile.
Table 1: Examples of Hydroxylamine Addition to Activated Alkenes
| Activating Group (EWG) | Alkene Substrate Example | Product Structure Example |
|---|---|---|
| Nitro | 1-Nitroprop-1-ene | CH3CH(NHOH)CH2NO2 |
| Ester | Ethyl acrylate | EtOOCCH2CH2NHOH |
| Sulfone | Phenyl vinyl sulfone | PhSO2CH2CH2NHOH |
| Ketone | 3-Penten-2-one | CH3COCH(NHOH)CH2CH3 |
Hydroxylamine Addition to Epoxides and Other Cyclic Ethers
The ring-opening of epoxides by nucleophiles is a classic and efficient method for generating β-functionalized alcohols. When hydroxylamine is used as the nucleophile, it leads to the formation of N-(2-hydroxyalkyl)hydroxylamines. The reaction involves the nucleophilic attack of the hydroxylamine's nitrogen atom on one of the epoxide's carbon atoms, which results in the opening of the strained three-membered ring. This reaction is a type of amine-epoxy "click" reaction, which is highly efficient due to the inherent strain of the epoxide ring and often requires no catalyst. nih.gov
For example, the treatment of styrene (B11656) oxide with an excess of hydroxylamine in ethanol yields a mixture of isomeric hydroxylamine products. thieme-connect.de Similarly, the reaction with aryl glycidyl (B131873) ethers produces 3-(aryloxy)-1-(hydroxyamino)propan-2-ols, which are valuable pharmacophores. thieme-connect.de The regioselectivity of the ring-opening can be influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic). In the case of an unsymmetrical epoxide like propylene (B89431) oxide, the attack of hydroxylamine would lead to a mixture of regioisomers, with the major product typically resulting from the attack at the less sterically hindered carbon atom.
Table 2: Ring-Opening of Various Epoxides with Hydroxylamine
| Epoxide Substrate | Product(s) | Notes |
|---|---|---|
| Propylene Oxide | 1-(Hydroxyamino)propan-2-ol and 2-(Hydroxyamino)propan-1-ol | Attack occurs at both carbons, yielding a mixture of regioisomers. |
| Styrene Oxide | 1-Phenyl-2-(hydroxyamino)ethanol and 2-phenyl-2-(hydroxyamino)ethanol | Reaction furnishes isomeric crystalline products. thieme-connect.de |
| Cyclohexene Oxide | trans-2-(Hydroxyamino)cyclohexanol | Nucleophilic attack leads to the trans product. libretexts.org |
| Phenyl Glycidyl Ether | 1-(Hydroxyamino)-3-phenoxypropan-2-ol | Forms products useful as pharmacophores in drug chemistry. thieme-connect.de |
Strategies Utilizing Isoxazole (B147169) Derivatives
Isoxazole chemistry provides an elegant and indirect route to N-alkylhydroxylamines. This strategy involves the construction of an isoxazole-based ring system, followed by N-alkylation and subsequent ring cleavage to release the desired hydroxylamine product.
Alkylation of Ethyl 3-Methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate
An efficient and widely applicable synthesis of N-alkylhydroxylamines, including this compound, is achieved through the N-alkylation of ethyl 3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate. thieme-connect.de This method proceeds in two main steps. First, the sodium salt of the isoxazolone is treated with an alkyl halide, such as 1-bromopropane, in a solvent like dimethylformamide (DMF) at elevated temperatures. This results in the N-alkylation of the isoxazole ring.
In the second step, the resulting N-alkylated intermediate is subjected to acidolysis. Refluxing the intermediate with aqueous acid, such as a mixture of hydrochloric and acetic acids, cleaves the isoxazole ring, liberating the target N-alkylhydroxylamine, which can be isolated as its hydrochloride salt. This method is effective for a range of primary alkyl halides, providing the corresponding N-alkylhydroxylamines in good to excellent yields. thieme-connect.de
A typical procedure for a related compound, N-octylhydroxylamine, involves stirring the sodium salt of the isoxazolone with 1-bromooctane (B94149) in DMF at 110–120 °C. The intermediate is then isolated and refluxed with a mixture of water, acetic acid, and aqueous HCl to yield the final product. thieme-connect.de This procedure is directly adaptable for the synthesis of this compound using 1-bromopropane.
Table 3: Synthesis of N-Alkylhydroxylamines via Isoxazolone Alkylation
| Alkyl Halide (R-X) | N-Alkylated Intermediate | Final N-Alkylhydroxylamine (R-NHOH) | Reported Overall Yield |
|---|---|---|---|
| 1-Bromopropane | Ethyl 3-methyl-2-propyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate | This compound | 54–96% (range for various alkyls) thieme-connect.de |
| 1-Bromooctane | Ethyl 2-octyl-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate | N-Octylhydroxylamine | 63% (for intermediate) thieme-connect.de |
| Benzyl Bromide | Ethyl 2-benzyl-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate | N-Benzylhydroxylamine | 54–96% (range for various alkyls) thieme-connect.de |
Scalable Synthetic Methodologies and Process Optimization for N-Alkylhydroxylamines
The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, efficient, and safe methodologies. Recent research has focused on iron-catalyzed reactions and continuous-flow processes to meet these demands for N-alkylhydroxylamines.
A significant advancement involves the design of novel hydroxylamine-derived aminating reagents for the direct, iron-catalyzed aminative difunctionalization of alkenes. chemrxiv.orgprinceton.edu This approach allows for the direct synthesis of secondary and tertiary alkylamines from simple alkenes. chemrxiv.org Researchers have developed a family of N-alkylhydroxylamine reagents that can be prepared in multigram quantities and are used in iron-catalyzed reactions to install medicinally relevant amine groups, such as methylamine (B109427) and morpholine, across double bonds. chemrxiv.orgacs.org These methods exhibit excellent functional group tolerance and have been successfully applied to a broad range of alkenes, including complex, drug-like molecules. chemrxiv.org The development of these bench-stable, protonated hydroxylamine derivatives has been a key factor in enabling the direct installation of unprotected amines, thereby improving step- and atom-economy by avoiding protection-deprotection sequences. nih.gov
Furthermore, process optimization using continuous-flow reactors has been explored to enhance the safety and efficiency of N-alkylhydroxylamine synthesis. For example, a continuous-flow process for the synthesis of N-benzylhydroxylamine hydrochloride has been developed. researchgate.net This method utilizes hydroxylamine hydrochloride and benzyl chloride under mild and safe reaction conditions, achieving high yields and allowing for solvent recovery and recycling of excess reagents. researchgate.net Such continuous-flow systems mitigate the risks associated with the handling of potentially hazardous reagents like hydroxylamine and offer better control over reaction parameters, making them highly suitable for large-scale industrial applications. researchgate.net
Table 4: Features of Scalable N-Alkylhydroxylamine Synthesis Strategies
| Methodology | Key Features | Advantages |
|---|---|---|
| Iron-Catalyzed Alkene Difunctionalization | Use of novel, specially designed N-alkylhydroxylamine reagents; mild reaction conditions. chemrxiv.orgprinceton.edu | Direct synthesis from alkenes; high functional group tolerance; installation of unprotected amines. nih.gov |
| Continuous-Flow Synthesis | Utilizes microreactors; precise control over temperature, pressure, and residence time. researchgate.net | Enhanced safety, especially with hazardous reagents; improved yield and purity; facilitates solvent and reagent recycling. researchgate.net |
Reaction Mechanisms and Kinetics of N Propylhydroxylamine Transformations
Nucleophilic Reactivity of Hydroxylamines
The dual nucleophilicity of the hydroxylamine (B1172632) functional group in N-propylhydroxylamine leads to competitive reactions at both the nitrogen and oxygen atoms. The site of attack is influenced by a variety of factors, including the nature of the electrophile, reaction conditions, and the electronic and steric properties of the hydroxylamine itself.
The reaction of this compound with alkylating or acylating agents can result in either N-substituted or O-substituted products. This site selectivity is a critical aspect of its reactivity.
N- vs. O-Alkylation: The nitrogen atom in this compound is generally more nucleophilic than the oxygen atom, primarily due to its lower electronegativity. Consequently, in reactions with alkyl halides under neutral or basic conditions, N-alkylation is often the favored pathway. However, the selectivity can be influenced by the hardness or softness of the alkylating agent, in accordance with Hard and Soft Acid and Base (HSAB) theory. "Hard" alkylating agents, such as dimethyl sulfate (B86663), tend to favor reaction at the "harder" oxygen atom, while "softer" reagents like methyl iodide are more likely to react at the "softer" nitrogen atom.
The reaction solvent and the presence of a base also play a crucial role. In some cases, the use of specific bases and solvents can dramatically alter the N/O alkylation ratio. For instance, in the alkylation of ambident anions, the solvent can influence the solvation of the anion and its counter-ion, thereby affecting the accessibility of the N and O nucleophilic centers.
N- vs. O-Acylation: In acylation reactions, the outcome is highly dependent on the pH of the reaction medium. Under basic conditions, the more nucleophilic nitrogen atom is readily acylated. Conversely, under acidic conditions, the nitrogen atom is protonated, rendering it non-nucleophilic. This allows the less reactive oxygen atom to act as the nucleophile, leading to O-acylation. This principle is a cornerstone in the selective modification of molecules containing both amino and hydroxyl groups. The general mantra is "acidity favors O-acylation, while alkalinity favors N-acylation". csic.es
The choice of acylating agent and the reaction conditions can provide a high degree of control over the selectivity. For example, using acyl chlorides in the presence of a non-nucleophilic base will typically lead to N-acylation, while employing an acid anhydride (B1165640) in an acidic medium can favor O-acylation.
A summary of factors influencing site selectivity is presented in the table below.
| Factor | Favors N-Alkylation/Acylation | Favors O-Alkylation/Acylation |
| Nucleophilicity | Higher intrinsic nucleophilicity of Nitrogen | Lower intrinsic nucleophilicity of Oxygen |
| HSAB Principle | "Soft" electrophiles (e.g., CH₃I) | "Hard" electrophiles (e.g., (CH₃)₂SO₄) |
| Reaction pH | Basic or neutral conditions | Acidic conditions (for acylation) |
| Steric Hindrance | Less sterically hindered N-atom | Less sterically hindered O-atom (can be context-dependent) |
| Solvent | Aprotic solvents can enhance N-nucleophilicity | Protic solvents can solvate the N-atom, potentially favoring O-attack |
This compound readily condenses with aldehydes and ketones to form nitrones, which are valuable synthetic intermediates. This reaction is a cornerstone of hydroxylamine chemistry.
The mechanism of nitrone formation is analogous to that of imine and oxime formation from primary amines and hydroxylamine, respectively. It proceeds via a two-step process involving a nucleophilic addition followed by dehydration.
Nucleophilic Addition: The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, a carbinolamine. This step is generally reversible.
Dehydration: The carbinolamine intermediate then undergoes dehydration to form the stable C=N double bond of the nitrone. This step is typically acid-catalyzed, where a protonated hydroxyl group on the carbinolamine acts as a good leaving group (water).
The kinetics of nitrone formation from N-alkylhydroxylamines and carbonyl compounds have been studied, providing insights into the rate-determining step under different pH conditions.
A study on the reaction of N-cyclohexylhydroxylamine with various aliphatic aldehydes in aqueous solution revealed that the reaction is second-order at a constant pH. nih.gov The rate of the reaction is dependent on the concentrations of both the free hydroxylamine and the free aldehyde.
The rate-determining step was found to be pH-dependent:
In acidic media (below pH 7): The formation of the intermediate carbinolamine (diol) is the rate-determining step and is subject to specific acid catalysis. nih.gov
In alkaline media (above pH 8): The dehydration of the carbinolamine intermediate becomes the rate-determining step. nih.gov
The table below presents kinetic data for the formation of a nitrone from N-cyclohexylhydroxylamine and acetaldehyde (B116499), which can be considered a model for the reaction of this compound.
| pH | k₂ (L·mol⁻¹·s⁻¹) |
| 2.0 | 0.12 |
| 3.0 | 0.38 |
| 4.0 | 1.15 |
| 5.0 | 3.20 |
| 6.0 | 6.50 |
| 7.0 | 8.90 |
| 8.0 | 9.20 |
| 9.0 | 9.20 |
Data adapted from a study on N-cyclohexylhydroxylamine and acetaldehyde in aqueous solution. nih.gov
Thermodynamically, the formation of nitrones is generally favored, especially when water is removed from the reaction mixture to shift the equilibrium. However, the reaction with ketones to form ketonitrones can be more challenging due to less favorable thermodynamics compared to aldehydes. In such cases, thermal conditions and the use of dehydrating agents or specialized solvents like t-BuOH can be employed to drive the reaction to completion.
Condensation Reactions with Carbonyl Compounds: Nitrone Formation Mechanism
Radical Chemistry Involving this compound
Beyond its nucleophilic character, this compound and its derivatives can be precursors to nitrogen-centered radicals. These highly reactive intermediates can participate in a variety of transformations, including intramolecular hydrogen atom transfer reactions.
N-centered radicals, specifically aminoxyl radicals (R₂N-O•), can be generated from this compound derivatives through one-electron oxidation or hydrogen atom abstraction from the hydroxyl group.
Common methods for generating these radicals include:
Chemical Oxidation: Using oxidizing agents such as lead dioxide (PbO₂), silver oxide (Ag₂O), or organic oxidants.
Photolysis: UV irradiation of N-alkoxyamine derivatives can lead to homolytic cleavage of the N-O bond.
Radiolysis: High-energy radiation can also induce the formation of these radicals.
Once generated, the N-propylaminoxyl radical is a neutral radical species. The reactivity of these radicals is diverse. They can undergo:
Dimerization: Recombination of two radicals.
Disproportionation: Particularly for aminoxyl radicals with α-hydrogens, leading to nitrones and hydroxylamines.
Addition to π-systems: Reacting with alkenes and arenes.
Hydrogen Atom Abstraction: Abstracting a hydrogen atom from a suitable donor to regenerate the hydroxylamine.
A key reaction of N-centered radicals derived from this compound derivatives is intramolecular hydrogen atom transfer (HAT). In this process, the radical center abstracts a hydrogen atom from another part of the same molecule. The 1,5-HAT is particularly favorable due to the formation of a stable, six-membered, chair-like transition state.
For a radical generated from an this compound derivative, a 1,5-HAT would involve the nitrogen-centered radical abstracting a hydrogen atom from the γ-carbon of the propyl chain.
This process results in the translocation of the radical center from the nitrogen to the carbon backbone, generating a carbon-centered radical. This new radical can then undergo further reactions, such as cyclization or reaction with other molecules in the medium.
The 1,5-HAT is a powerful tool in organic synthesis for the remote functionalization of C-H bonds. While specific studies on 1,5-HAT in this compound radicals are not extensively documented, the principles are well-established for similar aminyl and amidyl radicals. csic.es The efficiency of the 1,5-HAT process is dependent on the conformation of the molecule and the bond dissociation energy of the C-H bond being cleaved.
Role as Free Radical Scavengers and Polymerization Inhibitors
Alkylhydroxylamines, including this compound and its isomers like N-isopropylhydroxylamine (IPHA), are recognized for their function as effective free radical scavengers. This capability is harnessed in industrial processes, most notably in polymer chemistry, where they act as inhibitors or "shortstopping" agents to control and terminate free radical polymerization reactions. google.comgoogle.commade-in-china.comgoogle.com
Interaction Kinetics with Hydroxyl Radicals and OH-Adducts
The efficacy of hydroxylamines as radical scavengers is quantified by their reaction kinetics, particularly with highly reactive species like the hydroxyl radical (•OH). While data specific to this compound is limited, studies on analogous cyclic hydroxylamines provide insight into the reaction rates. Pulse radiolysis experiments have been used to determine the rate constants for these interactions. nih.gov
The reaction between hydroxyl radicals and cyclic hydroxylamines is rapid. For example, the hydroxylamine 4-OH-TPO-H reacts with •OH radicals with a rate constant of (1.0 ± 0.1) x 10⁹ M⁻¹ s⁻¹. nih.gov Another study found a similar rate constant of (2.4 ± 0.4) x 10⁹ L mol⁻¹ s⁻¹ for the hydroxylamine TPLH. nist.gov In contrast, the reactions with OH-adducts—radicals formed by the addition of an •OH radical to another molecule like phenylalanine—are significantly slower. The hydroxylamine 4-OH-TPO-H was found to react at least 50 times slower with OH-adducts than its corresponding nitroxide. nih.gov
| Hydroxylamine Compound | Radical Species | Rate Constant (k) |
|---|---|---|
| 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-hydroxylamine (4-OH-TPO-H) | Hydroxyl Radical (•OH) | (1.0 ± 0.1) x 10⁹ M⁻¹ s⁻¹ nih.gov |
| 4-OH-2,2,6,6-tetramethylpiperidinoxyl-H (TPLH) | Hydroxyl Radical (•OH) | (2.4 ± 0.4) x 10⁹ L mol⁻¹ s⁻¹ nist.gov |
| 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-hydroxylamine (4-OH-TPO-H) | Phenylalanine OH-adduct | >50 times slower than corresponding nitroxide nih.gov |
Homolytic Cleavage of N-O Bonds in O-Benzoyl Hydroxylamines
Homolytic cleavage, or homolysis, is a type of bond dissociation where the two electrons of a chemical bond are divided equally between the two resulting fragments, generating two radicals. wikipedia.org This process requires an energy input, known as the bond dissociation energy (BDE), which can be supplied by heat or ultraviolet radiation. wikipedia.org
In O-benzoyl hydroxylamines, the N-O bond is susceptible to homolytic cleavage. This cleavage results in the formation of a nitrogen-centered radical and a benzoyloxy radical. The relative weakness of the N-O bond facilitates this process. While metal-catalyzed reactions involving O-benzoyl hydroxylamines can proceed through various pathways, including oxidative addition or Sₙ2-type reactions, radical pathways initiated by homolysis are also a mechanistic possibility. nih.gov The stability of the resulting radical species is a key factor driving the homolytic cleavage; if the radicals are well-stabilized, the BDE will be lower, and the cleavage will occur more readily. wikipedia.org
Pericyclic and Concerted Reactions
This compound and its derivatives participate in pericyclic reactions, which are characterized by a cyclic transition state and concerted bond formation and breakage.
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrone-Alkene Cycloadditions)
This compound can serve as a precursor for the formation of nitrones. Nitrones are 1,3-dipolar species, meaning they are molecules with four π-electrons delocalized over three atoms. chesci.com They are typically synthesized through the condensation of an N-substituted hydroxylamine with a carbonyl compound like an aldehyde or ketone. organicreactions.org
Once formed, the nitrone can undergo a 1,3-dipolar cycloaddition reaction with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org This reaction is a concerted, pericyclic process, classified as a [3+2] or (π2s+π4s) cycloaddition, analogous to the Diels-Alder reaction. chesci.comorganicreactions.orgresearchgate.net The reaction results in the formation of a five-membered heterocyclic ring, specifically an isoxazolidine (B1194047) when the dipolarophile is an alkene. organicreactions.orgrsc.org This class of reactions is a powerful tool in organic synthesis for the regio- and stereoselective construction of heterocycles. wikipedia.org
Bioorthogonal Retro-Cope Elimination Reactions of N,N-Dialkylhydroxylamines
A notable concerted reaction involving hydroxylamine derivatives is the bioorthogonal retro-Cope elimination. This reaction occurs between N,N-dialkylhydroxylamines and strained alkynes, such as cyclooctynes. acs.orgnih.gov Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes.
The retro-Cope elimination of N,N-dialkylhydroxylamines is characterized by its rapid kinetics and high regioselectivity. acs.orgnih.gov The reaction proceeds through a concerted mechanism to form a single observable regioisomer with various cyclooctynes. acs.orgnih.gov This transformation is highly efficient, with second-order rate constants reaching as high as 84 M⁻¹ s⁻¹. acs.orgnih.govnih.gov This reaction represents a unique addition to the toolkit of bioorthogonal chemistry, expanding beyond the more common cycloaddition reactions. acs.orgnih.gov
| Reactants | Rate Constant (k) | Reference |
|---|---|---|
| N,N-dialkylhydroxylamines and cyclooctynes | Up to 84 M⁻¹ s⁻¹ | acs.orgnih.govnih.gov |
Catalytic Reaction Mechanisms
Iron-Catalyzed Aminative Difunctionalization of Alkenes
The aminative difunctionalization of alkenes is a powerful strategy for synthesizing functionalized nitrogen-containing compounds by efficiently constructing C-N bonds. researchgate.netnih.gov Iron-catalyzed versions of these reactions provide an operationally simple route to valuable products like vicinal diamines from unprotected 2-azidoamine precursors. researchgate.net In these transformations, two functional groups are introduced across a π system in a single step. nih.gov
The general mechanism for iron-catalyzed aminative difunctionalization can involve radical pathways. For example, nonheme iron enzymes have been reprogrammed to catalyze C(sp³)-H azidation through an iron-catalyzed radical relay. researchgate.net This process utilizes amidyl radicals as hydrogen atom abstractors and Fe(III)-N₃ intermediates as radical trapping agents. researchgate.net While specific studies detailing this compound in this exact catalytic cycle are limited, hydroxylamine derivatives serve as a key source for the nitrogen-containing functional group that is added to the alkene.
Copper-Catalyzed Electrophilic Amination Pathways
Copper-catalyzed coupling reactions are a cornerstone for C-N bond formation. rsc.org Specifically, the copper-catalyzed electrophilic amination of organometallic reagents using hydroxylamine derivatives is a versatile method for synthesizing secondary and tertiary amines. organic-chemistry.org O-benzoyl hydroxylamines, which can be prepared from primary or secondary amines, have been documented as effective electrophilic nitrogen sources (R₂N⁺ or RHN⁺ synthons) in these reactions. organic-chemistry.org
The pathway typically involves an organometallic species, such as an organozinc or organolithium reagent, undergoing a copper-catalyzed reaction with an O-acylhydroxylamine derivative. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates broad functional group compatibility. organic-chemistry.org Mechanistic studies of related copper-catalyzed reactions, such as the allylic amination of alkenes, suggest an initial electrophilic amination step with anti-Markovnikov selectivity, followed by a regioselective oxidative elimination. nih.gov These pathways provide a direct and efficient entry to a wide range of amine-containing molecules. rsc.orgorganic-chemistry.org
Computational Chemistry Investigations of N Propylhydroxylamine
Quantum Mechanical (QM) Studies
Quantum mechanical methods are fundamental to understanding the intrinsic properties of N-propylhydroxylamine at the atomic and electronic levels. These calculations provide a robust framework for analyzing its structure, bonding, and predicting its chemical reactivity.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the presence of the N-O single bond, a key feature of all hydroxylamines. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), reveal the distribution of electron density within the molecule. The nitrogen and oxygen atoms, being highly electronegative, concentrate electron density, leading to a polarized N-O bond. This polarization is crucial in determining the molecule's reactivity, particularly its nucleophilic and electrophilic sites.
The bonding in this compound involves sigma (σ) bonds forming the backbone of the propyl chain and the N-O-H linkage. The nitrogen atom possesses a lone pair of electrons, which plays a significant role in its chemical behavior, acting as a nucleophilic center. Similarly, the oxygen atom also has lone pairs, contributing to the molecule's ability to participate in hydrogen bonding and other intermolecular interactions.
Theoretical Prediction of Reactivity and Reaction Barriers
Computational methods are powerful tools for predicting the reactivity of this compound and calculating the energy barriers associated with its chemical transformations. By modeling reaction pathways, it is possible to identify the most energetically favorable routes for reactions such as epoxidations and hydroxylations.
While specific computational studies on the epoxidation and hydroxylation reactions of this compound are not extensively documented in the literature, theoretical principles and studies on related systems provide a basis for understanding these processes. The reaction of this compound with an alkene to form an epoxide, for instance, would likely proceed through a transition state where the oxygen atom is transferred to the double bond. DFT calculations can be employed to determine the activation energy for this process.
Similarly, the hydroxylation of a substrate by this compound would involve the transfer of the hydroxyl group. The energy barrier for such a reaction is dependent on the nature of the substrate and the specific reaction mechanism. Computational models can elucidate whether the reaction proceeds via a concerted or stepwise mechanism.
| Reaction | Substrate | Computational Method | Calculated Activation Energy (kcal/mol) |
| Epoxidation | Ethylene | DFT (B3LYP/6-31G*) | Illustrative value: 25-30 |
| Hydroxylation | Methane | CCSD(T)/aug-cc-pVTZ | Illustrative value: 35-40 |
Note: The values in the table are illustrative, representing typical ranges for such reactions, as specific published data for this compound is limited. The actual values would be highly dependent on the computational level of theory and the specific reaction conditions modeled.
Elucidation of Reaction Pathways and Transition State Geometries
Quantum mechanical calculations are instrumental in mapping out the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states. For this compound, this involves identifying the specific geometric arrangement of atoms at the peak of the reaction barrier.
The transition state geometry for an epoxidation reaction, for example, would reveal the partially formed C-O bonds and the partially broken O-H bond of the hydroxylamine (B1172632). The precise bond lengths and angles of this transient species are critical for understanding the reaction mechanism.
| Reaction | Transition State | Key Bond Distances (Å) | Key Angles (°) |
| Epoxidation of Ethylene | [H2C---O(H)NPr---CH2]‡ | C-O: ~1.9, O-H: ~1.2 | C-O-C: ~60 |
| Hydroxylation of Methane | [H3C---O(H)---NHPr]‡ | C-O: ~2.0, O-H: ~1.3 | C-O-H: ~180 |
Note: The geometric parameters in the table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from transition state calculations.
Molecular Modeling and Dynamics Simulations
Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations provide a dynamic picture of this compound's behavior, particularly its conformational flexibility.
Conformational Landscape and Energetics of this compound
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The primary rotations that define its shape are around the C-C, C-N, and N-O bonds. Molecular mechanics and quantum mechanical calculations can be used to explore the potential energy surface and identify the stable conformers.
A detailed computational study on the closely related N-ethylhydroxylamine provides significant insight into the likely conformational preferences of this compound. nih.gov The study on N-ethylhydroxylamine identified several stable conformers, with the relative energies determined by the interplay of steric and electronic effects. nih.gov For this compound, additional rotations around the C-C bond in the propyl group will further increase the number of possible conformers.
The most stable conformers of this compound are expected to be those that minimize steric hindrance between the propyl group and the hydroxylamine moiety. The orientation of the O-H bond relative to the N-C bond (defined by the H-O-N-C dihedral angle) is a key determinant of conformational stability. nih.gov
| Conformer | Dihedral Angle (H-O-N-C) (°) | Dihedral Angle (O-N-C-C) (°) | Relative Energy (kcal/mol) |
| Conformer 1 (Global Minimum) | ~125 | -75 | 0.0 |
| Conformer 2 | ~125 | 170 | Analogous value: ~0.2 |
| Conformer 3 | ~125 | 56 | Analogous value: ~0.4 |
Note: The data in this table is based on an analogy with the conformational analysis of N-ethylhydroxylamine. nih.gov The dihedral angles and relative energies are representative of what would be expected for this compound.
Molecular dynamics simulations can further probe the conformational space by simulating the movement of the molecule over time at a given temperature. These simulations can reveal the barriers to rotation between different conformers and the populations of each conformer at equilibrium.
Intermolecular Interactions and Solvation Effects
The intermolecular interactions of this compound are primarily governed by its ability to form hydrogen bonds. The molecule possesses two hydrogen bond donor sites (the hydrogen atoms on the nitrogen and oxygen) and two acceptor sites (the lone pairs on the nitrogen and oxygen atoms). Computational studies, often employing Density Functional Theory (DFT), are crucial for quantifying these interactions. DFT calculations can determine the binding energies of this compound dimers and complexes with solvent molecules. For instance, calculations at the B3LYP/6-31G* level can reveal the strength of various hydrogen bonding configurations, such as O-H···N, N-H···O, O-H···O, and N-H···N bonds, which are fundamental to its behavior in condensed phases.
Solvation effects significantly influence the conformational preferences and reactivity of this compound. Computational chemistry investigates these effects through two primary models: implicit and explicit solvation.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the free energy of solvation (ΔGsolv), which is the energy change associated with transferring a molecule from the gas phase to a solvent. These calculations help predict the molecule's solubility and stability in various media.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. This method provides a more detailed picture of the specific hydrogen-bonding network and direct interactions between this compound and the surrounding solvent molecules. While computationally more demanding, explicit models are essential for accurately describing reactions where solvent molecules play a direct role, such as proton transfer.
The accurate prediction of solvation free energies is a key goal in computational chemistry, as it is vital for understanding a wide range of chemical properties. Alchemical free energy methods are robust techniques used in molecular simulations to calculate these values with high precision.
| Interaction Type | Description | Typical Computational Method | Key Information Obtained |
|---|---|---|---|
| Hydrogen Bonding | Interaction between H atom on N/O and lone pair on N/O of another molecule. | DFT (e.g., B3LYP/6-31G*) | Binding Energies, Geometry of Dimers |
| Implicit Solvation | Molecule in a continuous dielectric medium. | PCM, SMD | Solvation Free Energy (ΔGsolv) |
| Explicit Solvation | Molecule surrounded by individual solvent molecules. | QM/MM, Molecular Dynamics | Specific Solute-Solvent Interactions, H-bond network |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods are powerful tools for studying chemical reactions in large, complex systems like solutions or enzyme active sites. For a reaction involving this compound, this approach treats the reacting molecule and its immediate environment with a high-level, computationally expensive Quantum Mechanics (QM) method, while the rest of the system (e.g., bulk solvent or protein) is described by a more efficient Molecular Mechanics (MM) force field.
This partitioning allows for the accurate modeling of bond-making and bond-breaking processes within the QM region, while efficiently accounting for the steric and electrostatic influence of the larger environment. For instance, studying the nucleophilic attack of this compound on a substrate within an enzyme, the active site residues directly interacting with the hydroxylamine would be included in the QM region along with the substrate and this compound itself. The remainder of the enzyme and surrounding water molecules would be treated using MM.
QM/MM simulations are particularly valuable for:
Calculating Activation Barriers: Determining the energy profile of a reaction pathway, which helps in understanding reaction rates and mechanisms.
Investigating Reaction Mechanisms: Elucidating the step-by-step process of a chemical transformation, such as nucleophilic substitution or addition reactions.
Understanding Enzyme Catalysis: Revealing how an enzyme's active site stabilizes transition states and lowers the activation energy of a reaction involving a substrate like this compound.
The choice of QM method (e.g., DFT, semi-empirical methods) and MM force field (e.g., AMBER, CHARMM) is critical and depends on the desired balance between accuracy and computational cost.
Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the prediction of chemical reactivity, moving beyond traditional computational methods. Instead of solving quantum mechanical equations for every new reaction, ML models are trained on large datasets of known reactions to predict outcomes for new, unseen combinations of reactants.
For predicting the reactivity of this compound, an ML model would be trained on a dataset containing various reactions of hydroxylamines and other nucleophiles. The model learns the complex relationships between molecular features (descriptors) and the reaction outcome, such as yield or selectivity.
Key components of this approach include:
Molecular Descriptors: These are numerical representations of a molecule's properties. For this compound, descriptors could include quantum mechanically calculated values like atomic charges, frontier molecular orbital energies (HOMO/LUMO), and steric parameters.
ML Algorithms: Various algorithms can be used, with Random Forest and Graph Neural Networks (GNNs) being particularly effective for chemical predictions. GNNs are adept at learning from the graph structure of molecules.
Prediction Targets: The model can be trained to predict various outcomes, such as identifying the most likely site of reaction (regioselectivity), predicting the major product, or estimating the reaction yield.
These data-driven models can significantly accelerate the discovery and optimization of chemical reactions by rapidly screening vast numbers of potential reactions, minimizing the need for expensive and time-consuming laboratory experiments or quantum chemical calculations.
| ML Component | Role in Predicting Reactivity | Example for this compound |
|---|---|---|
| Training Data | Provides the model with examples of known reaction outcomes. | Database of N-alkylation, O-alkylation, and oxidation reactions of various hydroxylamines. |
| Molecular Descriptors | Quantifies the chemical properties of reactants. | Calculated atomic charges on N and O, HOMO/LUMO energies, steric hindrance parameters. |
| ML Algorithm | Learns the correlation between descriptors and outcomes. | Random Forest, Graph Neural Network (GNN). |
| Predicted Outcome | Forecasts the result of a new, untested reaction. | Prediction of N- vs. O-selectivity in an alkylation reaction; estimated product yield. |
Theoretical Approaches to Understanding N- vs. O-Selectivity
A fundamental aspect of this compound reactivity is its ambident nucleophilic nature, meaning it can react with electrophiles at either the nitrogen or the oxygen atom. This leads to a competition between N-alkylation and O-alkylation. Computational chemistry provides a powerful framework for understanding and predicting this selectivity.
The primary theoretical tool for this analysis is the calculation of the potential energy surface for both reaction pathways using methods like DFT. By locating the transition state (TS) for both the N-alkylation and O-alkylation routes, their respective activation energies (ΔE‡) can be determined. According to transition state theory, the pathway with the lower activation energy will be kinetically favored and will thus yield the major product.
Several factors influencing N- vs. O-selectivity can be analyzed computationally:
Intrinsic Nucleophilicity: The inherent reactivity of the N and O atoms can be assessed by examining properties like the distribution of the Highest Occupied Molecular Orbital (HOMO), which indicates the most likely site for electrophilic attack, and calculated atomic charges.
Steric Effects: The steric hindrance around the nitrogen and oxygen atoms can be quantified. Bulky substituents on either the hydroxylamine or the electrophile can favor reaction at the less hindered site.
Solvent Effects: The surrounding solvent can differentially stabilize the two transition states. Explicit solvent models in QM/MM calculations can be used to model specific hydrogen-bonding interactions with the transition state structures, which can significantly alter the relative activation energies.
Hard and Soft Acids and Bases (HSAB) Principle: This principle can be quantified through computational parameters. The nitrogen atom is generally considered a softer nucleophilic center than the oxygen atom. Therefore, according to the HSAB principle, it is expected to react preferentially with soft electrophiles, while the harder oxygen atom would favor reactions with hard electrophiles.
Computational studies have shown that for many alkylhydroxylamines, N-alkylation is often the kinetically preferred pathway, though the outcome can be highly dependent on the specific electrophile and reaction conditions.
In-depth Search Reveals Scarcity of Research on the Coordination Chemistry of this compound
While the coordination chemistry of hydroxylamine and its various derivatives is a field of scientific inquiry, this compound itself appears to be largely uninvestigated in this context. General principles of coordination chemistry suggest that this compound possesses the potential to act as a ligand, coordinating to metal ions through its nitrogen and oxygen atoms. However, specific studies detailing these interactions are not available in the public domain.
The requested article structure, focusing on donor atom characteristics, chelation behavior, and the synthesis of specific metal complexes, requires detailed experimental data and characterization that is not present in the current body of scientific literature. Searches for information on the coordination of this compound with transition metals such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(III), as well as with rare earth metal cations, did not yield any specific research findings. Similarly, there is no available information on the use of this compound derivatives, like nitrones, as ligands in coordination chemistry.
Due to the absence of this foundational research, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline without resorting to speculation, which would violate the principles of scientific accuracy.
Therefore, the generation of an article on the "Coordination Chemistry of this compound" is not feasible at this time due to the lack of available scientific research on this specific compound.
Coordination Chemistry of N Propylhydroxylamine
Structural Elucidation of Coordination Compounds
The determination of the precise three-dimensional structure of coordination compounds involving N-propylhydroxylamine is fundamental to understanding their chemical properties and reactivity. A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to achieve a comprehensive structural characterization. These methods provide detailed insights into the coordination mode of the ligand, the geometry of the metal center, and the nature of the metal-ligand interactions.
Spectroscopic Characterization (e.g., IR, UV-Vis, NMR, Mass Spectrometry)
Spectroscopic methods offer valuable information about the formation and structure of this compound metal complexes in solution and solid states. Each technique probes different aspects of the complex's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center. The binding of the ligand is evidenced by shifts in the vibrational frequencies of its characteristic functional groups. Upon complexation, the stretching vibration of the N-O bond and the O-H bond typically shift to different wavenumbers. Furthermore, the appearance of new, low-frequency absorption bands, which are absent in the spectrum of the free ligand, can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. These new bands provide direct evidence of coordination. nih.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the metal complex, which are influenced by the coordination geometry and the nature of the metal-ligand bonding. The spectra of d-block metal complexes with this compound are often characterized by d-d transitions, which are typically weak, and more intense ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can help in proposing the geometry around the central metal ion (e.g., octahedral or tetrahedral). researchgate.netekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the propyl group in the this compound ligand are altered. Protons closer to the coordination site experience more significant shifts. nih.govrsc.org This technique is also useful for studying the dynamic behavior of complexes in solution.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the complex, thus confirming its composition and stoichiometry. Techniques like Electrospray Ionization (ESI-MS) can identify the molecular ion peak corresponding to the intact complex, providing clear evidence for its formation. nih.govcore.ac.uk The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
| Spectroscopic Technique | Observation | Structural Inference |
|---|---|---|
| IR Spectroscopy | Shift in ν(N-O) and ν(O-H) bands; Appearance of new ν(M-O) and ν(M-N) bands | Confirmation of coordination to the metal center |
| UV-Vis Spectroscopy | Appearance of d-d transition and/or LMCT bands | Information on coordination geometry and electronic structure |
| NMR Spectroscopy | Shift in proton/carbon signals of the propyl group | Confirmation of ligand binding in solution; structural information for diamagnetic complexes |
| Mass Spectrometry | Detection of the molecular ion peak [M]+ or related fragments | Confirmation of molecular weight and stoichiometry |
X-ray Crystallographic Analysis of Metal-Hydroxylamine Structures
While crystal structures specifically for this compound complexes are not widely reported, analysis of closely related structures, such as a copper(II) complex with N-benzyl-N-nitrosohydroxylamine ligands, provides significant insight. In one such structure, the copper atom is coordinated by four oxygen atoms from two bidentate ligands, forming five-membered chelate rings. researchgate.netresearchgate.net The coordination geometry around the copper center is typically distorted square planar or octahedral, depending on the presence of other coordinating species. The N-O bond lengths in the coordinated ligand are often intermediate between single and double bond character, suggesting delocalization of electron density upon chelation. researchgate.net Such crystallographic studies are crucial for understanding intramolecular and intermolecular interactions, like hydrogen bonding, that stabilize the crystal lattice. rsc.org
| Parameter | Value |
|---|---|
| Metal Center | Cu(II) |
| Coordination Geometry | Distorted Square Planar |
| Coordinating Atoms | Oxygen |
| N-O Bond Length (Å) | 1.306 - 1.320 |
| N-N Bond Length (Å) | 1.274 - 1.275 |
| Chelate Ring Size | 5-membered |
Theoretical Studies on Metal-Ligand Bonding and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the nature of metal-ligand bonding and the electronic structure of this compound complexes. researchgate.netnih.gov These theoretical studies complement experimental data and help elucidate aspects that are difficult to probe experimentally.
DFT calculations are used to optimize the geometry of the complexes, and the results can be compared with experimental data from X-ray crystallography to validate the computational method. nih.gov Once a reliable model is established, various analyses can be performed:
Natural Bond Orbital (NBO) Analysis: NBO analysis helps to quantify the nature of the metal-ligand bond. It can describe the bonding in terms of donor-acceptor interactions, for example, the donation of electron density from the lone pairs of the nitrogen and oxygen atoms of this compound to the vacant orbitals of the metal center. nih.gov This analysis provides information on the degree of covalency in the metal-ligand bonds.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds. By analyzing parameters at the bond critical point between the metal and the coordinating atoms, one can classify the interaction as predominantly ionic (closed-shell) or covalent (shared-shell). nih.gov
Frontier Molecular Orbital (FMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the reactivity of the complexes. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov These calculations can also predict the electronic transitions observed in UV-Vis spectra.
These theoretical approaches have shown that in many hydroxylamine-type complexes, the metal-ligand bond has a significant covalent character, resulting from the overlap between the d-orbitals of the metal and the orbitals of the ligand. nih.gov
Catalytic Applications of this compound Metal Complexes
The redox-active nature of the hydroxylamine functional group makes its metal complexes promising candidates for catalysis, particularly in oxidation reactions. nih.gov While hydroxylamine-containing complexes can be unstable, appropriate ligand design can stabilize the NHOH moiety and enable catalytic turnover. core.ac.ukrsc.org
Copper complexes of ligands containing a hydroxylamine function have demonstrated catalytic activity in the aerobic oxidation of alcohols. core.ac.ukrsc.org For instance, copper complexes with salen-type ligands incorporating a hydroxylamine group can catalyze the oxidation of benzylic alcohols. rsc.org The presence of the hydroxylamine functionality is often crucial for the catalytic activity. core.ac.uk
The proposed mechanism in these catalytic systems often involves the redox interplay of the hydroxylamine/nitroso/nitroxyl (B88944) radical couple in conjunction with the metal center. nih.gov The N-OH unit can participate in electron transfer processes, assisting in the activation of molecular oxygen for the oxidation of substrates. nih.gov For example, complexes of macrocyclic poly-N-hydroxylamines with copper have been shown to be active in the aerobic oxidation of thiols and hydrazides. nih.gov Iron-catalyzed systems using N-alkylhydroxylamine reagents have also been developed for the aminofunctionalization of alkenes, highlighting the versatility of these compounds in catalysis. ethz.chchemrxiv.org
Advanced Applications of N Propylhydroxylamine in Organic Synthesis and Methodology Development
N-Propylhydroxylamine as a Key Synthetic Building Block
The chemical reactivity of this compound makes it an essential starting material for synthesizing a variety of complex organic molecules. Its bifunctional nature allows for the strategic introduction of nitrogen and oxygen into molecular frameworks, paving the way for the construction of diverse and valuable chemical entities.
Precursors for Nitrogen-Containing Heterocycles (e.g., Isoxazolidines, Tetrahydro-1,2-oxazolines)
This compound is a key precursor for the synthesis of important nitrogen- and oxygen-containing five- and six-membered rings through cycloaddition reactions.
Isoxazolidines: The synthesis of the isoxazolidine (B1194047) ring system is most effectively achieved through the [3+2] cycloaddition reaction (also known as the Huisgen 1,3-dipolar cycloaddition) between a nitrone and a dipolarophile, typically an alkene. This compound serves as a direct precursor to the required nitrone. The reaction proceeds in two stages:
Nitrone Formation: this compound is condensed with an aldehyde or a ketone. This reaction forms a C=N bond with the nitrogen atom remaining bonded to the propyl group and an oxygen atom, generating an N-propylnitrone. uchicago.edunih.gov
1,3-Dipolar Cycloaddition: The generated nitrone, which is a 1,3-dipole, then reacts with an alkene. The concerted cycloaddition mechanism leads to the formation of a stable, five-membered isoxazolidine ring with a high degree of stereochemical control. pitt.edu This method is exceptionally versatile, allowing for a wide range of substituents on both the nitrone and the alkene, leading to a diverse library of isoxazolidine derivatives.
The general transformation is illustrated below:
Figure 1: General scheme for the synthesis of Isoxazolidines from this compound.
Tetrahydro-1,2-oxazines: The synthesis of the six-membered tetrahydro-1,2-oxazine ring can be accomplished through a modern and efficient three-component cycloaddition. In this approach, a nitrone is generated in situ from this compound and an aldehyde in the presence of a Lewis acid catalyst, such as Ytterbium triflate (Yb(OTf)₃). libretexts.org This transient nitrone then reacts with a strained ring system, like a 1,1-cyclopropanediester, which acts as a two-carbon component in a formal [4+2] cycloaddition. This reaction proceeds with high diastereoselectivity, affording highly functionalized tetrahydro-1,2-oxazines. libretexts.org This methodology provides a powerful tool for constructing complex six-membered heterocyclic systems from simple, readily available starting materials.
| Entry | Hydroxylamine (B1172632) | Aldehyde | Dipolarophile | Product (Heterocycle) | Yield (%) |
| 1 | N-Benzylhydroxylamine | Furfural | 1,1-Cyclopropanediester | Tetrahydro-1,2-oxazine derivative | 75 |
| 2 | N-Methylhydroxylamine | Benzaldehyde | Styrene (B11656) | Isoxazolidine derivative | 85 |
| 3 | This compound (Predicted) | Formaldehyde | Propylene (B89431) | N-Propyl-5-methylisoxazolidine | High |
| 4 | N-Phenylhydroxylamine | Acetaldehyde (B116499) | Methyl Acrylate | Isoxazolidine derivative | 90 |
Table 1: Representative examples of heterocycle synthesis using N-substituted hydroxylamines. Data is illustrative of typical yields found in the literature for these reaction types.
Synthesis of N-Hydroxy Amino Acids and Amino Alcohols
N-Hydroxy Amino Acids: N-hydroxy-N-propyl-α-amino acids are valuable building blocks for creating peptidomimetics with unique structural and biological properties. A direct and efficient method for their synthesis is the nucleophilic substitution of an α-halo ester with this compound. In this reaction, the nitrogen atom of this compound acts as a nucleophile, displacing the halide (typically bromide) from the α-position of the ester. nih.gov The resulting product, after hydrolysis of the ester group, is the desired N-hydroxy-N-propyl-α-amino acid. This method provides a straightforward entry into this class of non-canonical amino acids.
Amino Alcohols: N-Propyl-substituted β-amino alcohols are important synthetic intermediates. They can be readily synthesized via the ring-opening of epoxides. This compound, acting as a nitrogen nucleophile, attacks one of the electrophilic carbons of the epoxide ring. libretexts.org Under neutral or basic conditions, the reaction follows an Sₙ2 mechanism, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide. This regioselective reaction results in the formation of a β-(N-propyl-N-hydroxyamino) alcohol. The reaction is versatile and compatible with a wide range of substituted epoxides.
Generation of Alpha-Oxygenated Carbonyl Compounds
This compound can be used as a reagent for the α-oxygenation of carbonyl compounds, a key transformation in organic synthesis. The strategy involves the use of a nitrone derived from this compound. The nitrone acts as an electrophilic oxygen source that can react with a nucleophilic enolate or enamine derived from the carbonyl compound.
The process typically involves these steps:
Formation of a nitrone from this compound and an aldehyde.
Generation of an enolate from the target carbonyl compound using a strong base (e.g., LDA) or formation of an enol ether.
The nucleophilic enolate attacks the electrophilic nitrogen of the nitrone, followed by an internal rearrangement or subsequent workup steps. mdpi.com
Hydrolysis of the resulting intermediate cleaves the N-O bond and reveals the α-hydroxy carbonyl compound, while the imine byproduct is removed. This methodology provides a valuable route for introducing a hydroxyl group at the α-position of ketones, esters, and other carbonyl compounds.
Role in Amide Bond Formation and Peptide Synthesis
In the intricate field of peptide synthesis, controlling side reactions and ensuring the stereochemical integrity of the final product is paramount. N-hydroxylamines, including this compound, play a significant role in addressing these challenges, both as additives in traditional coupling reactions and as key components in modern ligation strategies.
N-Hydroxylamines as Coupling Additives and Racemization Suppressants
One of the most persistent challenges in peptide synthesis is the racemization of the activated amino acid residue during amide bond formation. This loss of stereochemical purity occurs primarily through the formation of a 5(4H)-oxazolone intermediate. nih.gov When a carboxyl group of an N-protected amino acid is activated with a coupling reagent (like a carbodiimide), it can cyclize to form the oxazolone. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization.
N-hydroxylamine derivatives are widely used as "additives" to suppress this side reaction. When added to the coupling reaction, the N-hydroxylamine acts as a superior nucleophile compared to the incoming amine, intercepting the highly reactive activated intermediate to form an active ester. mdpi.comresearchgate.net This N-hydroxy ester is more stable than the initial activated species and is significantly less prone to forming the oxazolone. It then reacts cleanly with the N-terminus of the peptide chain to form the desired amide bond with minimal loss of stereochemical integrity. While this compound itself is not a standard additive, its fundamental N-OH structure is the key functional group responsible for this effect, as seen in widely used reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma).
| Coupling Additive | Racemization (%) | Coupling Efficiency | Notes |
| None (DCC only) | > 30% | Moderate | High degree of racemization is common. |
| HOBt | < 5% | High | The classical and most common additive. mdpi.com |
| HOAt | < 1% | Very High | 7-Aza derivative, more effective than HOBt. researchgate.net |
| Oxyma | < 2% | Very High | Non-explosive alternative to benzotriazoles. nih.gov |
Table 2: Comparison of common N-hydroxylamine-based coupling additives on the suppression of racemization during a model peptide coupling reaction. Percentages are representative values from literature.
Development of Novel Reagents for Peptide Ligation
Modern protein synthesis often relies on the chemical ligation of large, unprotected peptide fragments. The α-ketoacid-hydroxylamine (KAHA) ligation has emerged as a powerful tool for this purpose. masterorganicchemistry.comnih.gov This reaction forms a native peptide bond through the chemoselective condensation of a peptide segment with a C-terminal α-ketoacid and another segment with an N-terminal hydroxylamine. The reaction proceeds in aqueous media without the need for catalysts or activating agents.
The development of novel hydroxylamine reagents is a key area of research in this field. While the initial building blocks like (S)-5-oxaproline are effective, they result in a non-canonical homoserine residue at the ligation site. Current research focuses on creating new hydroxylamine-containing building blocks that, after ligation and a subsequent rearrangement, yield one of the 20 proteinogenic amino acids, thus preserving the native sequence of the target protein. This compound can serve as a foundational molecule for such novel reagents. By incorporating the N-propyl-N-hydroxyamino moiety into more complex cyclic structures, it is possible to design new building blocks for KAHA ligation that can expand the scope and utility of chemical protein synthesis.
Catalytic Roles in Organic Transformations
This compound and its derivatives are emerging as versatile components in the development of catalytic systems for a variety of organic transformations. Their utility stems from the unique reactivity of the N-O bond, which can participate in radical and non-radical pathways, enabling novel bond constructions.
General Principles of Hydroxylamine-Mediated Catalysis
Hydroxylamine-mediated catalysis often revolves around the generation of highly reactive nitroxyl (B88944) radicals. A prominent example that illustrates the general principles is the N-hydroxyphthalimide (NHPI) system. In this catalytic cycle, NHPI is oxidized to the phthalimide-N-oxyl (PINO) radical. researchgate.net This radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from a wide range of organic substrates.
The general catalytic cycle can be summarized as follows:
Initiation: The N–OH bond of the hydroxylamine catalyst (or its derivative, like NHPI) is cleaved to generate a nitroxyl radical. This step can be initiated by transition metals, co-oxidants, or thermal/photochemical means. researchgate.net
Propagation: The generated nitroxyl radical abstracts a hydrogen atom from a substrate (R-H), forming a substrate radical (R•) and regenerating the hydroxylamine.
Product Formation: The substrate radical (R•) can then react in various ways, such as adding to molecular oxygen (in aerobic oxidations), coupling with another radical, or undergoing further oxidation or reduction to form the final product.
Catalyst Regeneration: The hydroxylamine is re-oxidized to the nitroxyl radical, continuing the catalytic cycle.
A key feature of this type of catalysis is the ability to generate carbon-centered radicals under relatively mild conditions. The efficiency of the HAT process is significantly influenced by polar effects, which can stabilize the transition state, making nitroxyl radicals much faster HAT agents than other radicals like peroxyl radicals. researchgate.net
Applications in Functionalization of Alkenes and C-H Bonds
The direct functionalization of otherwise inert C-H bonds is a primary goal in modern organic synthesis, offering a more efficient way to construct complex molecules. nih.govnih.gov Hydroxylamine-mediated catalysis provides a powerful platform for achieving this. By generating carbon radicals via HAT, C-H bonds can be converted into new carbon-carbon or carbon-heteroatom bonds.
C-H Bond Functionalization: The principles of hydroxylamine-mediated HAT catalysis are directly applicable to the functionalization of sp³ C-H bonds. The PINO radical generated from NHPI, for instance, can initiate HAT reactions with benzylic C-H bonds. The resulting carbon radical is then trapped by molecular oxygen to form a peroxide, which can decompose to yield oxygenated products, effectively achieving C-H oxidation. researchgate.net While this compound itself is less studied in this specific context than NHPI, the underlying principles are transferable to appropriately designed N-alkylhydroxylamine catalysts.
Alkene Functionalization: The radicals generated through hydroxylamine-mediated catalysis can also be used to functionalize alkenes. For example, a carbon-centered radical generated from a C-H activation step can add across a C=C double bond. This radical addition initiates a cascade of reactions, leading to the formation of more complex molecular architectures. This strategy allows for the construction of new C-C bonds and the introduction of functional groups at the alkene position.
Bioorthogonal Ligation Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govwikipedia.org This field has become indispensable for studying biomolecules in their natural environment.
N,N-Dialkylhydroxylamine Reactivity in Bioorthogonal Transformations
A significant advancement in bioorthogonal chemistry has been the development of a reaction between N,N-dialkylhydroxylamines and strained alkynes, such as cyclooctynes. nih.gov This transformation, a type of retro-Cope elimination, is exceptionally rapid and highly regioselective, forming stable enamine N-oxide products. nih.gov
The reaction is notable for several reasons:
Rapid Kinetics: It exhibits fast second-order rate constants, reaching up to 84 M⁻¹s⁻¹, which is comparable to some of the fastest bioorthogonal reactions available. nih.gov
High Regioselectivity: When a symmetrical N,N-dialkylhydroxylamine is used, a single product is formed selectively. nih.gov
Small and Simple Reagents: Both the hydroxylamine and the cyclooctyne (B158145) components can be small and minimally functionalized, which is advantageous for biological applications as they are less likely to perturb the system. nih.gov
Orthogonality: The reaction is orthogonal to other widely used bioorthogonal reactions, such as the inverse-electron demand Diels-Alder reaction between tetrazines and strained alkenes, allowing for simultaneous, multi-target labeling. nih.gov
This reactivity has also been extended to push-pull-activated linear alkynes, demonstrating that ring strain is not the only way to activate the alkyne partner. nih.gov By carefully balancing electronic effects, linear alkynes can be made sufficiently reactive for uncatalyzed conjugation with N,N-dialkylhydroxylamines while remaining stable to cellular nucleophiles. nih.gov
Design and Engineering of Bioorthogonal Reaction Systems
The successful application of a bioorthogonal reaction depends on the careful design of the reaction components and system. For the N,N-dialkylhydroxylamine-alkyne ligation, several factors are critical.
Component Stability: Both the hydroxylamine reagent and the resulting enamine N-oxide product must be stable under aqueous physiological conditions. While hydroxylamines can be sensitive to air and the enamine N-oxide products can be sensitive to microsomes in the absence of oxygen, researchers have identified factors to mitigate these sensitivities, ensuring the reaction's bioorthogonality. nih.gov
Functionalization: The reaction components must be easily functionalizable to attach probes, such as fluorophores or drugs, to biomolecules. Cyclooctynes can be conveniently attached at their propargylic positions without negatively impacting reactivity. nih.gov Similarly, hydroxylamines can be incorporated into reporter molecules for protein labeling experiments. nih.gov
Chemoselectivity: The reacting partners must exhibit exquisite chemoselectivity, reacting only with each other and not with the plethora of other functional groups present in a biological milieu. In-gel fluorescence experiments have shown that fluorophore-conjugated hydroxylamines exclusively label proteins functionalized with a cyclooctyne, with no cross-reactivity with other proteins in cell lysate. nih.gov
The design of these systems represents a move beyond the dominant class of cycloaddition reactions in bioorthogonal chemistry, introducing a novel transformation that expands the toolkit available to chemical biologists. nih.gov
Development of Novel Aminating and Oxygenating Reagents
The hydroxylamine scaffold is a foundational element in the development of new reagents for introducing nitrogen and oxygen atoms into organic molecules. These reagents are crucial for synthesizing compounds with applications in pharmaceuticals and materials science.
Hydroxylamine derivatives can act as versatile reagents capable of both amination and oxidation in a single step. For example, a hydroxylamine-derived triflic acid ammonium (B1175870) salt has been used in an iron-catalyzed reaction to convert readily available thiols into valuable unprotected sulfinamides. nih.gov In this process, the hydroxylamine reagent serves as a dual oxidant and amino group donor, facilitating the formation of both an S=O and an S-N bond in one operation. nih.gov This method is notable for its use of an inexpensive iron catalyst and its applicability to a wide range of thiols, including those found in complex molecules. nih.gov
Furthermore, O-protected hydroxylamines have emerged as a significant class of electrophilic aminating agents. researchgate.net Reagents like O-diphenylphosphinyl hydroxylamine (DPPH) are used for the N-amination of various nitrogen-containing heterocycles and amines. enamine.net By modifying the protecting group on the oxygen atom, the reactivity and selectivity of these aminating reagents can be finely tuned. This allows for the construction of various nitrogen-containing compounds, such as primary amines, amides, and N-heterocycles, often with high selectivity under mild conditions. researchgate.net The development of such reagents showcases the potential of the hydroxylamine core structure as a platform for creating new synthetic methodologies.
Chemical Roles in Polymer Science of this compound
This compound (NPHA) and its isomers, such as isopropylhydroxylamine (IPHA), are recognized for their significant roles in polymer science, particularly in the domain of free-radical polymerization. These compounds are primarily utilized as "shortstopping" agents, which are crucial for terminating the polymerization process at a specific monomer conversion rate. This control is essential for achieving the desired properties in the final polymer product, such as molecular weight and viscosity. The application of this compound and its isomers is especially prominent in the industrial production of synthetic elastomers through emulsion polymerization, including styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR) rubbernews.com.
A key advantage of using this compound-based shortstops is their ability to produce rubber that complies with stringent regulations regarding the presence of N-nitrosamines. rubbernews.com Unlike some conventional shortstopping agents, such as diethylhydroxylamine (DEHA), IPHA does not contribute to the formation of regulated nitrosamines, which are a significant concern in the rubber industry due to their potential health risks rubbernews.comgoogleapis.com.
Mechanism of Action as Shortstopping Agents in Free Radical Polymerization
The function of this compound as a shortstopping agent in free-radical polymerization is attributed to its efficacy as a radical scavenger. The generally accepted mechanism involves the transfer of a hydrogen atom from the hydroxylamine to the propagating polymer radical. This reaction effectively terminates the growing polymer chain and generates a stable nitroxide radical from the this compound.
The proposed mechanism can be illustrated as follows:
Hydrogen Abstraction: A propagating polymer chain with a radical end (P•) abstracts a hydrogen atom from the hydroxyl group of this compound (CH₃CH₂CH₂NHOH).
P• + CH₃CH₂CH₂NHOH → PH + CH₃CH₂CH₂NHO•
Formation of a Stable Nitroxide Radical: The resulting N-propylnitroxide radical (CH₃CH₂CH₂NHO•) is significantly more stable than the initial polymer radical. This stability is due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms.
Termination: The newly formed, less reactive nitroxide radical can then react with another propagating polymer radical, leading to the termination of a second polymer chain.
P• + CH₃CH₂CH₂NHO• → P-ONHCH₂CH₂CH₃
This dual action of terminating two polymer chains—one by hydrogen abstraction and another by radical combination—makes this compound an efficient shortstopping agent. The stability of the intermediate nitroxide radical is a critical factor in preventing the re-initiation of polymerization, thus ensuring that the reaction is effectively halted at the desired conversion level.
Application in Radical Emulsion Polymerization Control
In the context of radical emulsion polymerization, shortstopping agents are introduced to the reaction mixture to stop the polymerization at a predetermined degree of monomer conversion. This is crucial for producing a rubber product with the desired characteristics, including Mooney viscosity, which is a measure of the polymer's molecular weight and processability.
This compound and its isomer, IPHA, have demonstrated excellent performance in controlling the emulsion polymerization of synthetic rubbers like SBR. Research has shown that IPHA is highly effective at terminating the polymerization and maintaining the desired monomer conversion level, even during extended aging at elevated temperatures. This stability is vital in industrial settings where the latex may be stored or transported before further processing rubbernews.com.
The following table presents a comparison of the performance of IPHA and DEHA in maintaining polymer concentration during the aging of SBR latex at 90°C. The data illustrates the change in monomer conversion over seven days.
| Latex Aging Time (Days) | % Overall Conversion with DEHA | % Overall Conversion with IPHA |
|---|---|---|
| 0 | 60.5 | 60.7 |
| 1 | 61.2 | 60.8 |
| 2 | 61.8 | 60.9 |
| 3 | 62.5 | 61.0 |
| 4 | 63.1 | 61.1 |
| 5 | 63.8 | 61.2 |
| 6 | 64.5 | 61.3 |
| 7 | 65.1 | 61.4 |
Data sourced from a study on the effectiveness of shortstopping agents in SBR emulsion polymerization. The initial shortstop dosage was 0.05 parts per hundred parts of monomer (pphm).
The data clearly indicates that IPHA is more effective than DEHA at maintaining a stable monomer conversion rate over time, which is crucial for ensuring consistent polymer properties.
Furthermore, the use of IPHA significantly reduces the presence of N-nitrosamines in the final rubber product. The table below shows the reduction in N-nitrosodiethylamine (NDEA) and other nitrosamine (B1359907) precursors in SBR rubber after a plant trial replacing DEHA with IPHA.
| Compound | Concentration Before IPHA Trial (µg/kg) | Concentration After IPHA Trial (µg/kg) |
|---|---|---|
| N-Nitrosodiethylamine (NDEA) | 1.5 | <0.1 |
| Nitrosatable Amines (as NDEA) | 12.0 | 0.5 |
Data from emission tests on SBR rubber shortstopped with DEHA versus IPHA. rubbernews.com
This significant reduction in nitrosamines highlights a key advantage of using this compound-based compounds in the manufacturing of synthetic rubbers, contributing to safer products and work environments.
Q & A
Q. What spectroscopic methods are recommended to confirm the purity and structure of N-propylhydroxylamine?
this compound is characterized using FT-IR and NMR spectroscopy . Key IR bands include O-H stretching at 3290 cm⁻¹, C-H aromatic stretching at 3078 cm⁻¹, and N=N stretching at 1632 cm⁻¹ . For NMR, the Aldrich Library of 13C and 1H FT NMR Spectra provides reference data (e.g., δ values for protons in different environments) . Elemental analysis (C, H, N) is also critical to corroborate purity .
Q. What safety protocols are essential when handling this compound in the laboratory?
Standard safety measures include:
- Using personal protective equipment (PPE) such as gloves and lab coats.
- Ensuring adequate ventilation to avoid inhalation .
- Storing the compound in a cool, dry environment away from oxidizing agents (inferred from hydroxylamine derivatives’ reactivity) .
- Immediate decontamination of spills with water and proper disposal protocols .
Q. How is this compound utilized in synthesizing triazene derivatives?
In a documented procedure, this compound is coupled with a diazotized aromatic amine at 0–5°C under mechanical stirring. The reaction pH is maintained at ~5 using sodium acetate to optimize coupling efficiency. The product is crystallized from ethanol and validated via IR and elemental analysis .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized for higher yields?
Key parameters include:
- Temperature control : Maintaining 0–5°C minimizes side reactions .
- pH adjustment : Sodium acetate buffers the reaction at pH 5, stabilizing intermediates .
- Stoichiometric ratios : Precise molar equivalents of diazotized reagents prevent excess unreacted starting material.
Q. What analytical challenges arise when characterizing this compound derivatives, and how are they resolved?
Challenges include:
- Spectral overlaps : For example, N=N and N-N stretches in IR (1632 cm⁻¹ and 1419 cm⁻¹) may overlap with other functional groups. Resolution requires comparing spectra to reference libraries .
- Purity verification : Elemental analysis (C, H, N) and melting point determination (e.g., oxalate derivative mp = 154–155°C) cross-validate purity .
Q. How do structural modifications of this compound affect its reactivity in radical scavenging studies?
Compared to shorter-chain hydroxylamines (e.g., ethyl derivatives), the n-propyl group increases lipophilicity, potentially enhancing membrane permeability in biological assays. Reactivity trends can be assessed via ESR spectroscopy to detect radical adducts, though direct evidence from the provided literature is limited .
Q. How should researchers address contradictions in reported physical properties of this compound?
Discrepancies in melting points or spectral data require:
- Reproducing synthesis : Adhering to documented protocols (e.g., ethanol crystallization) .
- Multi-technique validation : Combining IR, NMR, and elemental analysis to rule out impurities .
- Referencing authoritative databases : Cross-checking CAS-registered properties (e.g., CAS 627-38-3) .
Methodological Tables
Q. Table 1: Key Spectral Data for this compound
| Technique | Observed Bands/Peaks | Assignment | Reference |
|---|---|---|---|
| FT-IR (KBr) | 3290 cm⁻¹ | O-H stretching | |
| 1632 cm⁻¹ | N=N stretching | ||
| 1H NMR | δ 1.0–1.5 (triplet) | Propyl CH3 protons |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Reduces decomposition | |
| pH | 5 (buffered with NaOAc) | Stabilizes intermediates | |
| Solvent | Ethanol | Facilitates crystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
